molecular formula C14H16N2O B8388027 2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

Cat. No. B8388027
M. Wt: 228.29 g/mol
InChI Key: QUKPWILUIYSKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-butyl-1,4-dihydropyrrolo[3,4-b]indol-3-one

InChI

InChI=1S/C14H16N2O/c1-2-3-8-16-9-11-10-6-4-5-7-12(10)15-13(11)14(16)17/h4-7,15H,2-3,8-9H2,1H3

InChI Key

QUKPWILUIYSKCF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=C(C1=O)NC3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-n-Butyl-4-carbomethoxy-2,3-dioxopyrrolidine, 107 g., [Southwick and Owellen, J. Org. Chem. 25(1960)1133]is heated to boiling in a mixture of 600 ml. of a twenty percent aqueous hydrochloric acid solution and about 100 ml. of ninty-five percent ethanol. Solids dissolved in about ten minutes to give a yellow solution. After one hour of heating, the flask is cooled to about room temperature. Sodium acetate is then added to neutralize the reaction mixture to a pH of 4-5. In addition about 500 ml. of water is added during the neutralization to insure that most materials will remain in solution. Phenylhydrazine, 54 g., is then washed into the stirred mixture with methanol, 20 ml. The phenyl hydrazone starts to separate immediately, and is collected after 10 minutes of cooling and stirring. The material is dissolved in 200 ml. of acetic acid at 65° and treated with 100 ml. of concentrated hydrochloric acid. A strong exotherm takes the temperature up to about 110° which causes vigorous refluxing. Filtration of the cooled slurry yields 78 g. of the title compound, m.p. 215°-218° sinters at 210°. Dilution of the filtrate with water gives additional product, 7 g., m.p. after recrystallization from methanol: 216°-218°.
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